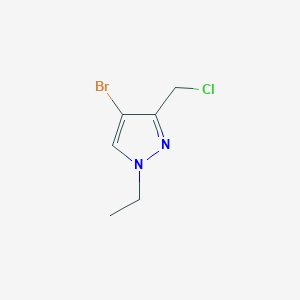
3-Hydroxy-5-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-phenylbenzamide is a chemical compound with the CAS Number: 1400644-43-0 and a molecular weight of 213.24 . Its IUPAC name is 5-hydroxy-[1,1’-biphenyl]-3-carboxamide . The compound is also known by its synonyms: 3-HYDROXY-5-PHENYLBENZAMIDE and [1,1’-Biphenyl]-3-carboxamide, 5-hydroxy- .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-5-phenylbenzamide is C13H11NO2 . Its InChI code is 1S/C13H11NO2/c14-13(16)11-6-10(7-12(15)8-11)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16) and the InChI key is BBYWDNPNUCGKEN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Hydroxy-5-phenylbenzamide has a molecular weight of 213.23 and a molecular formula of C13H11NO2 . Its InChI is InChI=1S/C13H11NO2/c14-13(16)11-6-10(7-12(15)8-11)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16) and the InChI Key is BBYWDNPNUCGKEN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Analytical Methods and Antioxidant Activity
3-Hydroxy-5-phenylbenzamide has been explored in the context of its chemical properties and potential applications in various fields, including analytical chemistry and antioxidant activity assessment. Studies have developed and evaluated analytical methods to determine the antioxidant activity of compounds, including hydroxy derivatives like 3-Hydroxy-5-phenylbenzamide. These methods are crucial for understanding the compound's utility in pharmaceuticals and nutraceuticals, given their ability to scavenge free radicals and contribute to the body's defense against oxidative stress (Munteanu & Apetrei, 2021).
Environmental Impact and Biodegradation
Research has also focused on the environmental fate and biodegradation of phenolic compounds, including derivatives like 3-Hydroxy-5-phenylbenzamide. Understanding the occurrence, fate, and behavior of such compounds in aquatic environments is essential for assessing their ecological impact. These studies are particularly relevant for compounds used in consumer products that may enter water bodies, affecting aquatic life and water quality (Haman et al., 2015).
Pharmacological Implications
Pharmacological studies have investigated the effects of hydroxy derivatives on various biological systems, including their potential as serotonin receptor antagonists. These compounds may have implications in treating conditions like postoperative nausea and vomiting (PONV), showcasing their relevance in clinical settings (Ho & Gan, 2006). Additionally, the safety and efficacy of such compounds are continually assessed to ensure their beneficial use in medical treatments (Soni et al., 2001).
Propiedades
IUPAC Name |
3-hydroxy-5-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-6-10(7-12(15)8-11)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWDNPNUCGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269319 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-phenylbenzamide | |
CAS RN |
1400644-43-0 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]-](/img/structure/B3047395.png)
![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)


![(8Bs,13as)-3,6,7-trimethoxy-8b,9,11,12,13,13a-hexahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-4-ol](/img/structure/B3047402.png)

![Propanenitrile, 2-methyl-2-[(methylsulfonyl)oxy]-](/img/structure/B3047404.png)




![3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3047414.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3047416.png)
